molecular formula C20H27N5O3 B3003039 N-(2-ethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172787-48-2

N-(2-ethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B3003039
CAS No.: 1172787-48-2
M. Wt: 385.468
InChI Key: PGZARTIKTCZKDU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a 4-methylpiperazine-1-carbonyl moiety at position 2. The acetamide linker connects the pyrazole to a 2-ethoxyphenyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-28-18-8-6-5-7-16(18)21-19(26)14-25-15(2)13-17(22-25)20(27)24-11-9-23(3)10-12-24/h5-8,13H,4,9-12,14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZARTIKTCZKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide, identified by its CAS number 1172787-48-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H27_{27}N5_5O3_3 with a molecular weight of 385.5 g/mol. Its structure includes a pyrazole ring, an acetamide group, and a piperazine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20_{20}H27_{27}N5_5O3_3
Molecular Weight385.5 g/mol
CAS Number1172787-48-2

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cancer progression and other diseases. Inhibitors typically bind to the ATP-binding site of kinases, preventing their activation .
  • Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which could influence mood and cognition .

Anticonvulsant Activity

In studies focusing on related compounds, the anticonvulsant activity was evaluated using animal models. For instance, derivatives with similar structures demonstrated efficacy in reducing seizure frequency in maximal electroshock (MES) tests . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against seizures.

Case Studies

  • Antitumor Activity : A study exploring compounds with similar piperazine and pyrazole structures reported notable antitumor effects in vitro against various cancer cell lines. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • CNS Activity : Research on related piperazine derivatives indicated significant activity in models of anxiety and depression. These derivatives showed promise in modulating serotonin receptors, which could translate to similar effects for this compound .

Comparison with Similar Compounds

Pyrazole-Piperazine Hybrids

Key Analogues :

  • 5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (): Structural Differences: Replaces the 4-methylpiperazine in the target compound with a 3,5-dimethylpiperazine. The core structure is a pyrazolo-pyrimidinone instead of a simple pyrazole. The pyrimidinone core could confer kinase inhibitory activity, unlike the pyrazole-acetamide framework .

Pyrazole-Acetamide Derivatives

Key Analogues :

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Features a chloroacetamide linker and 4-chlorophenyl/cyano substitutions. Functional Implications: The electron-withdrawing chloro and cyano groups may enhance electrophilicity, favoring covalent binding to targets like cysteine proteases. However, this could reduce metabolic stability compared to the ethoxyphenyl and methylpiperazine groups in the target compound .
  • N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Structural Differences: Incorporates a thiazole ring and phenylpyrazole moiety. The phenylpyrazole substitution could enhance aromatic stacking interactions in enzyme binding pockets .

Heterocyclic Hybrids with Oxadiazole/Isoxazole Moieties

Key Analogues :

  • 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (): Structural Differences: Replaces the 4-methylpiperazine with a 1,2,4-oxadiazole ring and adds a methylsulfanyl group. The methylsulfanyl group may improve oxidative stability but could pose metabolic challenges .
  • 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    • Structural Differences : Uses an isoxazole ring and carbothioamide instead of acetamide.
    • Functional Implications : The isoxazole’s electronegative oxygen may polarize the molecule, affecting solubility. The thiourea group could enhance metal chelation but reduce oral bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution : 4-Methylpiperazine (target) balances lipophilicity and solubility better than 3,5-dimethylpiperazine () or ethylpiperazine derivatives.
  • Pyrazole Substituents : Methyl at position 5 (target) likely reduces steric hindrance compared to bulkier groups (e.g., phenyl in ).
  • Acetamide vs. Carbothioamide : Acetamide (target) offers superior metabolic stability over thiourea derivatives () but may have lower binding affinity .

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